molecular formula C9H12F3N3O B13205091 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B13205091
M. Wt: 235.21 g/mol
InChI Key: UJKKWELSAOPFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Identification: 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a high-purity chemical compound provided for research purposes. Its molecular formula is C 9 H 12 F 3 N 3 O and it has a molecular weight of 235.21 g/mol. This compound is registered under CAS number 1557086-26-6 . Research Applications and Value: As a derivative of the 1,3,4-oxadiazole scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole core is a privileged structure in anticancer research due to its ability to interact with diverse biological targets . Compounds featuring this moiety have demonstrated potent antiproliferative effects by inhibiting critical enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, 1,3,4-oxadiazole derivatives are actively investigated for the treatment of parasitic diseases, with recent research highlighting their slow-action activity against Plasmodium falciparum malaria parasites . The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, membrane permeability, and binding affinity . Usage and Handling: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment. Ordering Information: The compound is available for purchase in various quantities to support your research needs .

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

5-[4-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15)

InChI Key

UJKKWELSAOPFPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NN=C(O2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is being explored as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammation. Compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties. Specifically, 1,3,4-oxadiazoles have demonstrated promise in inhibiting key enzymes linked to various diseases.

  • Enzyme Inhibition: Studies indicate that derivatives of oxadiazoles can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative disorders. Investigations into its interaction with GSK-3β have revealed potential pathways through which it exerts its biological effects.
  • Biological Activity: The unique structural features of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine may contribute to enhanced biological activity compared to other oxadiazole derivatives. The presence of the trifluoromethyl group in 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine distinguishes it from other oxadiazole derivatives by potentially improving its pharmacokinetic properties and biological efficacy.
  • Anticancer Activity: Some studies suggest that oxadiazoles may inhibit cancer cell proliferation.

Agrochemical and Materials Science Applications

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine's unique structure could be explored in agrochemicals or materials science for developing novel compounds with specific properties.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine.

Compound NameStructureBiological ActivityUnique Features
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amineAntitumorContains trifluoromethyl group enhancing lipophilicity
5-(Phenyl)-1,3,4-oxadiazol-2-amineAntibacterialSimple phenyl substitution
5-(Benzothiazolyl)-1,3,4-oxadiazol-2-aminesAntiviralIncorporates benzothiazole for enhanced activity
5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amineSpecific trifluoromethyl substitution pattern on the cyclohexyl ring
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amineDifferent position of trifluoromethyl group

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Oxadiazole Core

Phenyl-Substituted Analogues
  • N-Hexyl-5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Compound 4) Structure: The trifluoromethyl group is attached to a phenyl ring instead of cyclohexyl. Activity: Exhibited mild antimycobacterial activity (MIC ≥ 62.5 µM against M. Synthesis: Cyclization of hydrazine derivatives using triphenylphosphine and TEA in acetonitrile (82% yield) .
Trifluoromethyl-Directly Attached Oxadiazoles
  • 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Structure: Trifluoromethyl group directly bonded to the oxadiazole ring.

Heterocyclic Variations: Thiadiazoles vs. Oxadiazoles

  • 5-Substituted-1,3,4-Thiadiazol-2-amines
    • Structure : Sulfur replaces oxygen in the heterocycle.
    • Impact : Thiadiazoles exhibit altered electronic properties (higher polarizability) and improved antimicrobial activity in some studies .
    • Example : 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine showed enhanced binding to bacterial enzymes due to sulfur’s electronegativity .

Substituent Position and Bulkiness

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
    • Structure : Methyl group on the phenyl ring.
    • Crystallography : Forms a 3D network via N–H⋯N hydrogen bonds, suggesting higher stability but reduced bioavailability compared to trifluoromethyl-substituted analogues .
  • 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
    • Structure : Trifluoromethoxy group instead of trifluoromethyl.
    • Commercial Data : Higher cost (€897/250 mg) indicates synthetic complexity or niche applications .

Antimycobacterial Activity

  • Cyclohexyl vs. Phenyl Substituents :
    The cyclohexyl group in the target compound may enhance lipophilicity, improving membrane permeability over phenyl analogues. However, bulky substituents could hinder target engagement, as seen in the mild activity of phenyl analogue 4 .

Cytotoxicity Profiles

  • All tested oxadiazoles (including phenyl and cyclohexyl derivatives) avoided cytostatic effects on eukaryotic cells, suggesting selectivity for prokaryotic targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
5-[4-(Trifluoromethyl)cyclohexyl]-oxadiazol-2-amine* ~275.2 3.5 <0.1 (aqueous)
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-oxadiazol-2-amine 229.16 3.8 0.2 (DMSO)
5-(Trifluoromethyl)-oxadiazol-2-amine 151.05 1.2 1.5 (aqueous)

*Estimated based on structural analogues.

Biological Activity

5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, along with a trifluoromethyl group attached to a cyclohexyl moiety. This structural configuration enhances its lipophilicity and potentially influences its biological activity.

PropertyValue
Common Name5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
CAS Number1557086-26-6
Molecular FormulaC₉H₁₂F₃N₃O
Molecular Weight235.21 g/mol

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In vitro studies have demonstrated that 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). For instance, studies reported IC₅₀ values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells .

The mechanism of action for this compound involves its interaction with various biological targets. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific enzymes implicated in cancer and other diseases. Molecular docking studies have shown promising results in predicting the binding modes and affinities of this compound with GSK-3β and other targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine, a comparison with structurally similar oxadiazole derivatives is essential:

Compound NameStructureBiological ActivityUnique Features
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amineStructureAntitumorContains trifluoromethyl group enhancing lipophilicity
5-(Phenyl)-1,3,4-oxadiazol-2-amineStructureAntibacterialSimple phenyl substitution
5-(Benzothiazolyl)-1,3,4-oxadiazol-2-aminesStructureAntiviralIncorporates benzothiazole for enhanced activity

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery. For example:

  • Anticancer Activity : A study synthesized various oxadiazole derivatives and evaluated their activity against multiple cancer cell lines. The most active compounds showed IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of oxadiazoles on human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), revealing promising inhibitory potentials that warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.